(+/-)-9,9'-Spirobixanthene-1,1'-diol
Description
Structure
3D Structure
Properties
CAS No. |
785836-56-8 |
|---|---|
Molecular Formula |
C25H16O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
9,9'-spirobi[xanthene]-1,1'-diol |
InChI |
InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H |
InChI Key |
OLFULEPOPBXWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC(=C53)O)C6=C(C=CC=C6O2)O |
Origin of Product |
United States |
Synthetic Methodologies for +/ 9,9 Spirobixanthene 1,1 Diol
Historical Synthetic Routes to Spirobixanthene Frameworks
The synthesis of spirocyclic compounds, characterized by two rings sharing a single atom, dates back to the early 20th century. Adolf von Baeyer first proposed the nomenclature for these unique structures in 1900. wikipedia.org Early methods for creating spirocycles often involved intramolecular cyclization reactions, such as the dialkylation of an activated carbon center with a dihalide. wikipedia.org For frameworks containing a xanthene moiety, historical syntheses often relied on the condensation of phenols with aldehydes or their derivatives, frequently under harsh acidic conditions. The first synthesis of the parent xanthene structure was achieved by von Bayer in 1871 through the condensation of resorcinol (B1680541) and phthalic anhydride. amazonaws.com
While specific historical routes to the 9,9'-spirobixanthene core from the early 20th century are not well-documented in readily available literature, the foundational principles of spirocycle and xanthene synthesis laid the groundwork for later developments. These early methods often suffered from low yields, harsh reaction conditions, and a lack of control over stereochemistry, making them unsuitable for the practical synthesis of complex molecules like 9,9'-Spirobixanthene-1,1'-diol.
Multistep Synthetic Sequences to the Diol Framework
Modern synthetic approaches to (+/-)-9,9'-Spirobixanthene-1,1'-diol have focused on convergent and efficient multistep sequences. These strategies are designed to construct the complex spirocyclic system with high fidelity and to allow for the introduction of the diol functionality at a key step.
Strategies Involving Cyclization Reactions
A key transformation in the synthesis of the spirobixanthene framework is the acid-catalyzed intramolecular cyclization. This reaction typically involves the formation of a tertiary alcohol intermediate, which, upon treatment with acid, undergoes a double Friedel-Crafts-type reaction to form the spiro center.
In a practical and widely adopted synthesis, the tertiary alcohol, 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol, is subjected to reflux in a mixture of acetic acid and concentrated hydrochloric acid. This step facilitates the cyclization to form the spirobixanthene core. The mechanism involves the protonation of the tertiary alcohol, followed by the loss of water to generate a carbocation. This electrophilic center is then attacked by the electron-rich aromatic rings in an intramolecular fashion, leading to the formation of the spirocyclic system.
Approaches Utilizing Phenoxyanisole Derivatives
A highly effective and scalable synthesis of this compound commences with 3-phenoxyanisole. This starting material is strategically chosen as it contains the pre-assembled ether linkage and the methoxy (B1213986) groups that will eventually be converted to the diol functionality.
The synthesis proceeds in four main steps:
Synthesis of 1-Methoxyxanthone: 3-Phenoxyanisole is first converted to 1-methoxyxanthone.
Formation of the Tertiary Alcohol: Lithiation of 3-phenoxyanisole followed by reaction with 1-methoxyxanthone affords the key intermediate, 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol.
Acid-Catalyzed Cyclization: The tertiary alcohol is then treated with a mixture of acetic acid and concentrated hydrochloric acid under reflux to yield 1,1'-Dimethoxy-9,9'-spirobixanthene.
Demethylation: The final step involves the demethylation of the dimethoxy compound using pyridine (B92270) hydrochloride at elevated temperatures to furnish the desired this compound.
Development of Practical and Scalable Synthesis Protocols
A significant advancement in the synthesis of this compound has been the development of a protocol that is both practical and scalable, a critical consideration for its application in catalysis. A reported four-step synthesis has been optimized to avoid the need for column chromatography, which is often a bottleneck in large-scale preparations.
Comparative Analysis of Synthetic Efficiency and Yields
| Step | Product | Yield (%) |
|---|---|---|
| 1 | 1-Methoxyxanthone | Data not explicitly provided in a quantifiable format in the search results |
| 2 | 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)xanthen-9-ol | Data not explicitly provided in a quantifiable format in the search results |
| 3 | 1,1'-Dimethoxy-9,9'-spirobixanthene | 83% |
| 4 | This compound | 70% |
While direct comparative data with other complete synthetic routes to this compound are scarce in the literature, the efficiency of this four-step process, coupled with its scalability, marks it as a superior method for the preparation of this compound. The avoidance of protecting and deprotecting steps, often required in the synthesis of similar chiral diols, further enhances its synthetic efficiency.
Considerations for Large-Scale Preparation Methodologies
For the large-scale preparation of this compound, several factors are crucial. The aforementioned four-step synthesis is well-suited for this purpose due to its practical nature. The use of readily available and relatively inexpensive starting materials is a key advantage.
The elimination of column chromatography is perhaps the most significant consideration for scalability. Purification by trituration is a much more facile and less solvent-intensive method, making the process more cost-effective and environmentally friendly on an industrial scale. The robustness of the chemical transformations, which proceed in high yields, also contributes to the feasibility of large-scale production. The entire procedure can be carried out using standard chemical reactors, and the workup procedures are straightforward, involving simple extractions and washes.
Stereochemical Aspects and Chiral Resolution of 9,9 Spirobixanthene 1,1 Diol
Fundamental Principles of Chirality in Spiro Compounds
The two xanthene ring systems in 9,9'-Spirobixanthene-1,1'-diol are not in the same plane; they are oriented perpendicularly to each other due to the tetrahedral geometry of the central spiro carbon atom. This fixed, twisted conformation prevents the molecule from being superimposable on its mirror image. wikipedia.org The lack of a plane of symmetry or a center of inversion is the key requirement for chirality. Even if the two connected rings are structurally identical, the spiro linkage creates a chiral axis along the C1-C1' bond. This results in two enantiomers that are mirror images of each other, distinguished by their right-handed (R) or left-handed (S) helical twist. wikipedia.orgrsc.org This phenomenon is fundamental to understanding the stereochemistry of many spirocyclic frameworks. chemistryviews.orgresearchgate.net
Racemic Mixture Preparation and Characterization
The synthesis of the racemic form of 9,9'-Spirobixanthene-1,1'-diol, denoted as (±)-9,9'-Spirobixanthene-1,1'-diol, is the initial step before chiral resolution can be performed. Research has established a concise and practical four-step synthetic route. rsc.orgpsu.eduresearchgate.net This method is advantageous as it can be conducted on a large scale and notably avoids the need for purification by column chromatography, making the process more efficient and scalable. psu.eduresearchgate.net
Upon synthesis, the resulting racemic mixture is a 1:1 combination of the (R)- and (S)-enantiomers. The characterization of this mixture is typically performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and proton/carbon environment, while Mass Spectrometry (MS) verifies the molecular weight. The melting point and other physical properties are also determined to confirm the identity and purity of the racemic compound before proceeding with optical resolution.
Optical Resolution Techniques for Enantiomer Separation
Optical resolution is the process of separating a racemic mixture into its pure enantiomers. For 9,9'-Spirobixanthene-1,1'-diol, co-crystallization with chiral resolving agents is a highly effective method.
Co-crystallization is a resolution technique where a racemic mixture is treated with a single enantiomer of a chiral resolving agent. This interaction forms two different diastereomeric complexes or salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.
The optical resolution of racemic 9,9'-Spirobixanthene-1,1'-diol has been successfully achieved using cinchona alkaloid derivatives as resolving agents. rsc.orgpsu.edu Specifically, N-benzylcinchonidinium chloride and its diastereomer, N-benzylquininium chloride, have proven to be highly effective. researchgate.net
These resolving agents form diastereomeric inclusion complexes with the enantiomers of the spirobixanthene diol. For instance, one enantiomer of the diol (e.g., the S-form) will preferentially form a less soluble crystalline complex with N-benzylcinchonidinium chloride, allowing it to precipitate from the solution. Conversely, the other enantiomer (the R-form) may form the less soluble complex with N-benzylquininium chloride. This selective precipitation allows for the isolation of each enantiomer in high optical purity. psu.eduresearchgate.net The use of N-benzylcinchonidinium chloride has also been documented for the efficient resolution of other structurally similar spiro compounds, such as 1,1′-spirobiindane-7,7′-diol, highlighting its utility in resolving axially chiral diols. researchgate.net
| Resolving Agent | Target Enantiomer Selectivity | Separation Principle |
|---|---|---|
| N-benzylcinchonidinium chloride | Preferentially crystallizes with one enantiomer | Formation of a less soluble diastereomeric inclusion complex |
| N-benzylquininium chloride | Preferentially crystallizes with the other enantiomer | Formation of a less soluble diastereomeric inclusion complex |
The success of a co-crystallization resolution is highly dependent on the experimental conditions. The optimization process involves systematically varying several parameters to maximize the yield and enantiomeric excess of the desired diastereomeric crystal. nih.gov Key factors include the choice of solvent, temperature, concentration of the substrate and resolving agent, and the stoichiometric ratio between them.
The solvent system is critical; it must be chosen so that the desired diastereomeric complex has low solubility while the other complex remains dissolved. Temperature profiles, such as controlled cooling rates, can influence the kinetics of crystal nucleation and growth, thereby affecting the purity of the precipitate. The concentration of the reactants must be carefully managed to achieve a state of supersaturation that favors the crystallization of only the desired diastereomer. nih.gov
| Parameter | Objective | Typical Variables |
|---|---|---|
| Solvent System | Achieve differential solubility of diastereomeric complexes | Single solvents (e.g., acetone, ethyl acetate, methanol) or solvent mixtures |
| Temperature | Control nucleation and crystal growth kinetics | Isothermal crystallization, slow cooling, or temperature gradient |
| Concentration | Induce selective supersaturation | Varying concentrations of racemate and resolving agent |
| Stoichiometry | Maximize formation of the desired complex | Equimolar ratios or excess of resolving agent |
In addition to crystallization methods, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net In this method, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.
For the separation of chiral diols and similar aromatic compounds, polysaccharide-based CSPs are particularly effective. nih.gov Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used. nih.gov The development of a specific chiral HPLC method for 9,9'-Spirobixanthene-1,1'-diol would involve screening various CSPs and optimizing the mobile phase. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is adjusted to achieve the best balance of resolution and analysis time.
| Component | Examples | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose- or Amylose-based (e.g., Chiralcel OD, Chiralpak AD) | Provides a chiral environment for differential interaction with enantiomers |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol, Hexane/Ethanol | Elutes the sample through the column; composition is optimized for resolution |
| Mobile Phase Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) | Can improve peak shape and resolution |
| Detector | UV Detector (set at a wavelength of high absorbance) | Monitors the elution of the separated enantiomers |
Co-crystallization with Chiral Resolving Agents
Determination of Enantiomeric Purity and Absolute Configuration
The analysis of enantiomeric purity and the assignment of the absolute three-dimensional arrangement of atoms are crucial steps in the characterization of chiral compounds like 9,9'-Spirobixanthene-1,1'-diol. Various analytical techniques are employed to quantify the excess of one enantiomer over the other and to definitively establish their absolute stereochemistry.
Methodologies for Enantiomeric Excess (ee) Determination
The enantiomeric excess (ee) of a sample of 9,9'-Spirobixanthene-1,1'-diol is a measure of its optical purity. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several methods are utilized for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. For the analysis of 9,9'-Spirobixanthene-1,1'-diol, polysaccharide-based chiral stationary phases are often employed. By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine the enantiomeric excess of 9,9'-Spirobixanthene-1,1'-diol, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. These diastereomers exhibit distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the calculation of their ratio, which directly corresponds to the enantiomeric ratio of the original diol. Alternatively, chiral solvating agents can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum, enabling their direct quantification without covalent modification.
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For an enantiomerically pure sample of 9,9'-Spirobixanthene-1,1'-diol, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the absolute stereochemistry (R or S) of its stereogenic centers.
In the case of 9,9'-Spirobixanthene-1,1'-diol that has been resolved into its separate enantiomers, for instance through co-crystallization with a chiral resolving agent like N-benzylcinchonidinium chloride, single-crystal X-ray diffraction can be performed on the resulting diastereomeric salt. The known absolute configuration of the resolving agent serves as an internal reference, allowing for the determination of the absolute configuration of the diol enantiomer within the crystal structure. The quality of this determination is often assessed by the Flack parameter, which should ideally be close to zero for the correct enantiomer.
Stereochemical Stability and Chirality Maintenance
The stereochemical stability of 9,9'-Spirobixanthene-1,1'-diol is a critical factor for its practical applications, as racemization would lead to a loss of its desired chiral properties. The spirocyclic structure of this diol, with the central spirocarbon atom being a quaternary center, imparts significant conformational rigidity to the molecule. This rigidity is a key factor in maintaining its chirality.
The xanthene moieties are held in a nearly orthogonal arrangement by the spiro linkage, which creates a stable chiral conformation. The potential for racemization would involve the cleavage of one of the C-O bonds of the xanthene rings or the C-C bond of the spiro center, followed by rotation and re-formation of the bond. However, due to the high energy barrier associated with these processes under normal conditions, 9,9'-Spirobixanthene-1,1'-diol exhibits excellent stereochemical stability. Studies on related rigid spirocyclic compounds have shown that they are not prone to racemization even at elevated temperatures, indicating that the chirality of 9,9'-Spirobixanthene-1,1'-diol is well-maintained, ensuring its utility in applications requiring a stable chiral scaffold.
Derivatization and Chiral Ligand Synthesis from 9,9 Spirobixanthene 1,1 Diol
Design Principles for Chiral Ligands Based on Spirobixanthene Diol
The design of effective chiral ligands from 9,9'-spirobixanthene-1,1'-diol is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal center. The spirobixanthene backbone itself provides a rigid, C2-symmetric framework, which is a common feature in many successful chiral ligands as it can reduce the number of possible competing diastereomeric transition states in a catalytic reaction. nih.gov
A crucial aspect of the design is the creation of a chiral pocket that can effectively discriminate between enantiotopic faces or prochiral substrates. The deep chiral groove resulting from the spiro nature of the 9,9'-spirobixanthene-1,1'-diol backbone is instrumental in this regard. The substituents on the xanthene rings and the coordinating atoms introduced at the 1,1'-diol positions dictate the size and shape of this pocket.
Furthermore, the electronic properties of the ligand are tuned by the nature of the groups attached to the coordinating atoms (e.g., phosphorus or nitrogen). For instance, phosphoramidite (B1245037) ligands, which are π-acceptors, can influence the reactivity of the metal center differently than σ-donating phosphine (B1218219) ligands. uiowa.edu The modular synthesis of these ligands allows for systematic screening and optimization for specific catalytic transformations. nih.govmdpi.com The ability to easily modify the ligand structure is a significant advantage in tailoring the catalyst for high enantioselectivity and reactivity. researchgate.net
Synthesis of Phosphoramidite Derivatives
Phosphoramidite ligands derived from 9,9'-spirobixanthene-1,1'-diol are a prominent class of ligands that have demonstrated high efficacy in various asymmetric catalytic reactions. Their synthesis is modular, allowing for the introduction of a wide range of amine functionalities, which in turn influences their steric and electronic properties.
The synthesis of monodentate phosphoramidite ligands from enantiomerically pure 9,9'-spirobixanthene-1,1'-diol is a straightforward process. nih.gov The general procedure involves the reaction of the diol with a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), to form a reactive chlorophosphite intermediate. This intermediate is then treated with a desired primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand. nih.govwikipedia.org
Zhang et al. reported the synthesis of a new spirocyclic diol, 9,9'-spirobixanthene-1,1'-diol, and its conversion to the corresponding monodentate phosphoramidite ligand. nih.gov The resolution of the racemic diol was achieved through cocrystallization with N-benzylcinchonidinium chloride and N-benzylquininium chloride. nih.govrsc.org The resulting enantiopure diol was then reacted to form the phosphoramidite ligand, which showed excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenation reactions. nih.gov For example, ligands were prepared by reacting the enantiopure (R)-diol with hexamethylphosphorous triamide (HMPT) or by a stepwise reaction involving n-BuLi, PCl₃, and the desired amine. scispace.com
| Ligand | Amine Source | Application | Enantioselectivity (ee%) |
| (R)-110a | Hexamethylphosphorous triamide (HMPT) | Rh-catalyzed hydrogenation | >99 |
| (R)-110b | Hexamethylenephosphorous triamide (HEPT) | Rh-catalyzed hydrogenation | >99 |
| (R)-110c | Specific primary/secondary amines | Rh-catalyzed hydrogenation | High |
| (R,S,S)-110d | Specific chiral amines | Rh-catalyzed hydrogenation | High |
| Data derived from Zhang et al.'s work on spirobixanthene-based phosphoramidites. scispace.com |
While monodentate ligands have proven highly successful, the development of bidentate ligands offers the potential for creating more rigid and well-defined metal complexes, which can lead to enhanced stability and enantioselectivity. A common strategy for developing bidentate ligands from chiral diols involves linking two diol units or introducing a second coordinating group onto the ligand scaffold.
Other Functionalization Strategies for Ligand Modifications
Beyond phosphoramidites, the hydroxyl groups of 9,9'-spirobixanthene-1,1'-diol are amenable to other functionalization strategies to generate a broader range of chiral ligands.
The introduction of amine functionalities can lead to the formation of valuable chiral ligands and catalysts. While direct synthesis of amine-functionalized derivatives of 9,9'-spirobixanthene-1,1'-diol is not extensively documented in the provided search results, general synthetic routes for creating amino diols can be considered. mdpi.com For instance, the hydroxyl groups could potentially be converted to leaving groups, followed by nucleophilic substitution with an amine. Alternatively, the aromatic backbone could be functionalized through electrophilic aromatic substitution reactions, such as nitration followed by reduction, to introduce amino groups. These amine-functionalized spirobixanthene derivatives could serve as ligands themselves or as intermediates for the synthesis of more complex chiral structures.
Phosphine and phosphite (B83602) ligands represent other important classes of phosphorus-based ligands. The synthesis of phosphite ligands from 9,9'-spirobixanthene-1,1'-diol can be achieved by reacting the diol with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. This reaction yields a diphosphite ligand where the phosphorus atoms are directly bonded to the oxygen atoms of the diol. researchgate.net
Structural Variation and Rational Ligand Design
The rational design of chiral ligands from the 9,9'-Spirobixanthene-1,1'-diol backbone is a key strategy for optimizing catalyst performance in specific asymmetric transformations. The design principles focus on systematically modifying the ligand's steric and electronic properties to control the activity and selectivity of the corresponding metal complex. rebexsess.comspringernature.comresearchgate.net
Key areas of structural modification include:
The Amine Moiety in Phosphoramidites: The secondary amine used in the synthesis of phosphoramidite ligands offers a straightforward method for tuning the ligand's properties. By introducing bulky or electronically distinct substituents on the nitrogen atom, the steric environment around the metal center can be precisely controlled. This influences the substrate approach and can significantly enhance enantioselectivity.
Substituents on the Spirobixanthene Backbone: Although less common, modifications can be made to the aromatic rings of the spirobixanthene scaffold itself. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the phosphorus atom, thereby influencing the catalytic cycle.
The Phosphorus Moiety: While phosphoramidites are the most prevalent, other phosphorus-based ligands such as phosphites and phosphates can be synthesized from the diol. Each class offers different electronic and steric profiles, providing a broader range of options for catalyst screening and optimization.
The goal of this rational design is to create a "privileged ligand" scaffold that can be finely tuned for a specific reaction. By understanding the relationship between the ligand's structure and its catalytic performance (a structure-property relationship), researchers can logically modify the ligand to achieve higher yields and enantioselectivities. acs.org This iterative process of design, synthesis, and testing is fundamental to the development of highly efficient catalysts for producing enantiomerically pure compounds.
The following table illustrates the structural variations possible when synthesizing phosphoramidite ligands from (R)-9,9'-Spirobixanthene-1,1'-diol.
| Base Scaffold | Reagent | Amine Component | Resulting Ligand Type | Key Tunable Feature |
| (R)-9,9'-Spirobixanthene-1,1'-diol | PCl₃, then HNR¹R² | Dimethylamine | Phosphoramidite | Steric bulk at the nitrogen atom |
| (R)-9,9'-Spirobixanthene-1,1'-diol | PCl₃, then HNR¹R² | Piperidine | Phosphoramidite | Conformational rigidity of the amine |
| (R)-9,9'-Spirobixanthene-1,1'-diol | PCl₃, then HNR¹R² | Bis(3,5-di-tert-butylphenyl)amine | Phosphoramidite | Extreme steric hindrance |
| (R)-9,9'-Spirobixanthene-1,1'-diol | P(NMe₂)₃ | N/A (transesterification) | Phosphoramidite | Direct formation with dimethylamino group |
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous catalysts derived from 9,9'-Spirobixanthene-1,1'-diol often exhibit excellent activity and selectivity, their separation from the reaction products can be challenging and costly, limiting their industrial applicability. Immobilization of these molecular catalysts onto solid supports transforms them into heterogeneous catalysts, which are easily separable and recyclable. nih.govrsc.org
The primary strategies for immobilizing ligands derived from 9,9'-Spirobixanthene-1,1'-diol involve creating a covalent link between the ligand and the support material. This is typically achieved by functionalizing either the ligand or the support with a reactive group that can form a stable bond.
Common Immobilization Approaches:
Functionalization of the Ligand: A common method involves modifying the amine portion of a phosphoramidite ligand with a functional group, such as a vinyl or silyl (B83357) ether group. This functionalized ligand can then be co-polymerized or grafted onto a solid support like polystyrene or silica (B1680970) gel.
Functionalization of the Support: Alternatively, the support material can be pre-functionalized with groups that can react with the ligand. For example, silica can be modified with chloropropyl groups, which can then undergo a substitution reaction with an amino-functionalized spirobixanthene-based ligand. nih.gov
Encapsulation: Advanced techniques such as atomic layer deposition (ALD) can be used to physically encapsulate pre-bound molecular catalysts. rsc.org This method creates a protective layer that immobilizes the catalyst while leaving the active site accessible.
The choice of support material is crucial and can influence the catalyst's performance. Common supports include inorganic materials like silica and alumina, as well as organic polymers and carbon-based materials like graphene oxide. nih.govmdpi.com The ideal support provides high surface area, mechanical stability, and chemical inertness under reaction conditions.
The table below summarizes various strategies for creating heterogeneous catalysts.
| Support Material | Linkage Strategy | Ligand Functionalization | Support Functionalization | Advantages |
| Silica Gel (SiO₂) | Covalent Bonding | Alkoxysilyl group on the ligand backbone | Mercaptopropyl or aminopropyl groups | High surface area, thermal stability |
| Polystyrene | Co-polymerization | Vinyl group on the amine moiety of the ligand | N/A | Swells in organic solvents, creating a quasi-homogeneous environment |
| Carbon Nanotubes | π-π Stacking or Covalent | Pyrene tag on the ligand | Carboxylic acid groups for amidation | Excellent thermal and electrical conductivity |
| Metal-Organic Frameworks (MOFs) | Post-Synthetic Modification | Reactive group for bonding to MOF linker | N/A | High porosity and tunable structure |
The development of these immobilized catalysts is a significant step toward more sustainable and economically viable chemical processes, bridging the gap between the high performance of homogeneous catalysts and the practical advantages of heterogeneous systems. researchgate.net
Applications of 9,9 Spirobixanthene 1,1 Diol Derivatives in Asymmetric Catalysis
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely utilized transformation for the creation of stereogenic centers. Chiral ligands, which coordinate to a transition metal center, typically rhodium, iridium, or ruthenium, are crucial for achieving high enantioselectivity. The rigid and well-defined chiral environment provided by spiro-ligands makes them excellent candidates for this purpose.
The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives is a benchmark reaction for the evaluation of new chiral phosphine (B1218219) ligands, as the resulting α-amino acids are vital building blocks for peptides, pharmaceuticals, and other biologically active molecules. Research on spiro-ligands derived from 1,1'-spirobiindane-7,7'-diol has shown that monodentate phosphoramidite (B1245037) ligands (SIPHOS) are highly effective in this transformation.
These rhodium complexes have demonstrated the ability to catalyze the hydrogenation of various α-dehydroamino acid esters with excellent enantioselectivities, often exceeding 99% ee. The reactions typically proceed under mild conditions, with low catalyst loadings, highlighting the efficiency of these spiro-based catalytic systems.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives with a Spiro-Ligand
| Entry | Substrate | Ligand | Solvent | Conv. (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | (S)-SIPHOS | CH2Cl2 | >99 | 99.2 |
| 2 | Methyl (Z)-2-acetamidocinnamate | (S)-SIPHOS | CH2Cl2 | >99 | 99.1 |
| 3 | Methyl (Z)-2-acetamido-3-(1-naphthyl)acrylate | (S)-SIPHOS | CH2Cl2 | >99 | 99.3 |
| 4 | Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | (S)-SIPHOS | CH2Cl2 | >99 | 98.5 |
| 5 | Methyl (Z)-2-acetamido-3-(2-furyl)acrylate | (S)-SIPHOS | CH2Cl2 | >99 | 99.0 |
Data presented is for the analogous 1,1'-spirobiindane-7,7'-diol derived SIPHOS ligand and is intended to be representative of the potential of spirobixanthene-based ligands.
The asymmetric hydrogenation of itaconic acid and its derivatives provides access to valuable chiral succinic acid derivatives, which are important intermediates in the synthesis of various natural products and pharmaceuticals. Spiro-based phosphoramidite ligands have also proven to be highly effective in the rhodium-catalyzed hydrogenation of these substrates.
High conversions and enantioselectivities have been achieved for the hydrogenation of dimethyl itaconate and related compounds. The steric and electronic properties of the spiro-ligand are crucial in directing the stereochemical outcome of the reaction.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Derivatives with a Spiro-Ligand
| Entry | Substrate | Ligand | Solvent | Conv. (%) | ee (%) |
| 1 | Dimethyl itaconate | (S)-SIPHOS | Toluene | >99 | 98.0 |
| 2 | Diethyl itaconate | (S)-SIPHOS | Toluene | >99 | 97.5 |
| 3 | Di-tert-butyl itaconate | (S)-SIPHOS | Toluene | >99 | 96.8 |
Data presented is for the analogous 1,1'-spirobiindane-7,7'-diol derived SIPHOS ligand and is intended to be representative of the potential of spirobixanthene-based ligands.
The substrate scope for asymmetric hydrogenation using rhodium catalysts with spiro-ligands is broad. For α-dehydroamino acid derivatives, a variety of aromatic and heteroaromatic substituents at the β-position are well-tolerated, consistently affording products with high enantiomeric excess. Both (E)- and (Z)-isomers of the substrates can often be hydrogenated with excellent stereocontrol. The nature of the ester group and the N-acyl group generally has a minor influence on the enantioselectivity.
In the case of itaconic acid derivatives, variations in the ester alkyl groups are generally well-tolerated, leading to consistently high enantioselectivities. The robust nature of these catalysts allows for their application to a range of functionalized olefins, demonstrating their versatility in asymmetric synthesis.
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner, leading to the synthesis of chiral β-functionalized carbonyl compounds. Copper-catalyzed reactions, in particular, have been extensively studied, and the development of effective chiral ligands is key to their success.
The copper-catalyzed enantioselective conjugate addition of organometallic reagents, such as dialkylzinc reagents, to α,β-unsaturated carbonyl compounds is a widely used synthetic methodology. Chiral phosphoramidite ligands derived from spiro-diols have emerged as highly effective ligands for these transformations.
These ligands, in combination with a copper salt, form active catalysts that can promote the addition of alkyl groups to a variety of enones with high enantioselectivity. The rigid spirocyclic backbone of the ligand is thought to create a well-defined chiral pocket around the copper center, which effectively controls the facial selectivity of the nucleophilic attack.
The substrate generality of the copper-catalyzed conjugate addition using spiro-phosphoramidite ligands is extensive. A wide range of cyclic and acyclic enones can be successfully employed as substrates. For instance, the addition of diethylzinc (B1219324) to cyclohexenone and cyclopentenone proceeds with excellent enantioselectivity.
The stereochemical control is consistently high across a variety of substrates. The choice of the amine moiety in the phosphoramidite ligand can have a significant impact on the enantioselectivity, allowing for fine-tuning of the catalyst for a specific substrate. The reaction conditions, such as the solvent and temperature, can also influence the stereochemical outcome and are often optimized to achieve the highest possible enantiomeric excess.
Table 3: Copper-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Enones with a Spiro-Ligand
| Entry | Substrate | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexenone | (S)-Spiro-Phosphoramidite | Toluene | 95 | 98 |
| 2 | Cyclopentenone | (S)-Spiro-Phosphoramidite | Toluene | 92 | 96 |
| 3 | Chalcone | (S)-Spiro-Phosphoramidite | Toluene | 88 | 94 |
Data presented is for an analogous 1,1'-spirobiindane-7,7'-diol derived phosphoramidite ligand and is intended to be representative of the potential of spirobixanthene-based ligands.
Other Asymmetric Transformations
Derivatives of 9,9'-spirobixanthene-1,1'-diol have proven to be versatile ligands in a range of asymmetric catalytic reactions beyond the more common hydrogenations and hydroformylations. Their unique three-dimensional structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions.
Allylic Substitution Reactions
Asymmetric allylic substitution (AAS) is a powerful tool for the construction of chiral centers. While the direct application of 9,9'-spirobixanthene-1,1'-diol derivatives in this specific reaction is an emerging area, the closely related and structurally analogous SPINOL (1,1'-spirobiindane-7,7'-diol) derivatives have demonstrated significant promise, suggesting a strong potential for the spirobixanthene framework.
Phosphoramidite ligands derived from chiral diols are particularly effective in iridium-catalyzed AAS, enabling high regio- and enantioselectivities for a wide array of substrates and nucleophiles. The stereospecificity of these reactions with branched substrates has even allowed for successful kinetic resolutions. The general success of phosphoramidites in this field underscores the potential for novel ligands based on the 9,9'-spirobixanthene-1,1'-diol scaffold to achieve high levels of asymmetric induction.
Cycloaddition Reactions
Asymmetric cycloaddition reactions offer a direct and atom-economical route to cyclic molecules with multiple stereocenters. Phosphoramidite ligands derived from spiro-diols have been successfully employed in rhodium-catalyzed enantioselective [4+2] cycloadditions.
Specifically, phosphoramidite ligands derived from analogues of 1,1'-spirobiindane-7,7'-diol (SPINOL) have been utilized in the Rh(I)-catalyzed [4+2] cycloaddition of α,β-unsaturated imines with isocyanates. These reactions produce pyrimidinones (B12756618) in good yields and with high enantioselectivities. The modular nature of these phosphoramidite ligands, where the amine component can be easily varied, allows for the fine-tuning of the catalyst's steric and electronic properties to optimize the reaction outcome.
For instance, in the reaction between an α,β-unsaturated imine and n-hexyl isocyanate, the choice of the phosphoramidite ligand derived from a SPINOL analogue had a significant impact on both the yield and the enantiomeric excess of the resulting pyrimidinone.
| Entry | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | SIPHOS-Me | 85 | 88 |
| 2 | SPINOL-derived Phosphoramidite 1 | 90 | 92 |
| 3 | SPINOL-derived Phosphoramidite 2 | 92 | 90 |
Ligand Tuning for Enhanced Catalytic Performance
The performance of a chiral catalyst is intricately linked to the structure of its ligand. The 9,9'-spirobixanthene-1,1'-diol framework provides a robust and tunable platform for ligand design. Modifications to the periphery of this scaffold can significantly influence the catalyst's activity and selectivity by altering its steric and electronic properties.
One common strategy for tuning is the modification of the phosphoramidite amine moiety. By introducing different alkyl or aryl groups on the nitrogen atom, the steric bulk around the metal center can be precisely adjusted. This, in turn, can influence the binding of the substrate and the subsequent stereodetermining transition state.
Furthermore, electronic effects can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic rings of the spirobixanthene backbone. These modifications can alter the electron density at the metal center, thereby affecting its catalytic activity and its interaction with the substrate. While specific studies detailing the systematic tuning of 9,9'-spirobixanthene-1,1'-diol ligands for the aforementioned catalytic reactions are still developing, the principles established with analogous spirocyclic frameworks, such as SPINOL and spiro[fluorene-9,9'-xanthene], demonstrate the viability and potential of this approach.
Enantioselective Synthesis of Biologically Relevant Molecules and Chirons
The ultimate test of a new catalytic method is its application in the synthesis of valuable molecules, particularly those with biological activity or those that serve as versatile chiral building blocks (chirons). Catalysts derived from 9,9'-spirobixanthene-1,1'-diol and its analogues are poised to make significant contributions in this area.
A notable example is the synthesis of spirooxindoles, a class of compounds that exhibit a wide range of biological activities, including antitumor and antiviral properties. The asymmetric 1,3-dipolar cycloaddition of azomethine ylides to methyleneindolinones is a powerful method for constructing the spirooxindole core with high enantioselectivity. Although various chiral ligands have been employed for this transformation, the development of catalysts based on 9,9'-spirobixanthene-1,1'-diol offers an exciting avenue for further improvements in efficiency and stereocontrol.
The synthesis of highly functionalized proline derivatives, which are important chiral building blocks in medicinal chemistry, can also be achieved through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. The rigid and well-defined chiral pocket created by ligands derived from 9,9'-spirobixanthene-1,1'-diol could provide the necessary stereochemical control for the synthesis of these valuable chirons with high optical purity.
While the direct synthesis of a specific, complex, biologically active natural product using a 9,9'-spirobixanthene-1,1'-diol-based catalyst is a goal yet to be widely reported in the literature, the successful application of analogous spiro-ligands in the formation of key structural motifs found in such molecules demonstrates the immense potential of this catalyst class.
Mechanistic Investigations of Catalytic Processes Involving 9,9 Spirobixanthene 1,1 Diol Ligands
Elucidation of Reaction Pathways in Asymmetric Catalysis
In many transition-metal-catalyzed reactions, the pathway often involves the formation of a metal-ligand complex which then interacts with the substrates. For instance, in asymmetric additions, the catalyst might first activate the nucleophile or the electrophile, or both, bringing them into a precisely oriented arrangement that favors the formation of one enantiomer of the product over the other. The specific sequence of bond-forming and bond-breaking events, and the nature of the species involved at each stage, constitute the reaction pathway.
Role of Ligand-Metal Interactions in Stereocontrol
The interaction between the 9,9'-Spirobixanthene-1,1'-diol ligand and the metal center is paramount in dictating the stereochemical outcome of a reaction. The two hydroxyl groups of the ligand coordinate to the metal, creating a chiral pocket around the active site. The geometry of this coordination, including bond angles and distances, is critical in defining the three-dimensional space where the substrate binds.
The rigidity of the spirobixanthene backbone ensures that this chiral environment is well-maintained throughout the catalytic cycle. This pre-organization of the catalytic site minimizes conformational flexibility, which is often a source of reduced enantioselectivity. The precise nature of the metal-oxygen bonds, whether they are more covalent or ionic in character, can also influence the Lewis acidity of the metal center and, consequently, its reactivity and selectivity.
Identification of Key Intermediates and Transition States
A cornerstone of mechanistic investigation is the identification and characterization of key intermediates and transition states. These transient species are often difficult to observe directly due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide invaluable insights into their structure and energetics.
For catalytic systems involving 9,9'-Spirobixanthene-1,1'-diol, computational studies, particularly Density Functional Theory (DFT), have been employed to model the structures of proposed intermediates and transition states. These calculations can help to rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers of the product. The lower energy transition state corresponds to the major enantiomer formed.
Influence of Hydrogen Bonding and Non-Covalent Interactions on Selectivity
Beyond the direct coordination to the metal center, non-covalent interactions play a subtle yet crucial role in stabilizing the transition state and enhancing stereoselectivity. Hydrogen bonding is a particularly important interaction in catalysis involving diol ligands like 9,9'-Spirobixanthene-1,1'-diol. The hydroxyl groups of the ligand, in addition to binding the metal, can act as hydrogen bond donors or acceptors to the substrate or other components of the reaction mixture.
Stereoelectronic Effects of the Spirobixanthene Scaffold
Furthermore, the specific arrangement of the aromatic systems in the spirobixanthene framework can lead to favorable or unfavorable electronic interactions with the substrate in the transition state. These stereoelectronic effects are often subtle and require sophisticated computational analysis to be fully understood, but they are integral to achieving high levels of enantioselectivity.
Spectroscopic Probes for Mechanistic Insights (e.g., in situ NMR, CD spectroscopy)
Spectroscopic techniques are powerful tools for gaining real-time information about a catalytic reaction as it occurs. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, products, and observable intermediates throughout the course of a reaction. By analyzing changes in chemical shifts and line broadening, it is possible to infer information about ligand-metal-substrate interactions and the dynamics of the catalytic system.
Circular Dichroism (CD) spectroscopy is particularly well-suited for studying chiral molecules and their interactions. The CD spectrum of a chiral metal-ligand complex can be sensitive to the binding of a substrate, providing a means to probe the formation of diastereomeric complexes. This information can be correlated with the observed enantioselectivity of the reaction.
| Spectroscopic Technique | Information Gained | Relevance to Mechanistic Studies |
| in situ NMR | Real-time concentrations of species, catalyst resting state, ligand-substrate interactions. | Elucidation of reaction kinetics and identification of major species in the catalytic cycle. |
| Circular Dichroism (CD) | Chirality of complexes, formation of diastereomeric catalyst-substrate adducts. | Probing the origin of stereoselectivity by observing differential interactions of enantiomers. |
| X-ray Crystallography | Precise 3D structure of stable pre-catalysts or catalyst-inhibitor complexes. | Provides a static picture of the catalyst's ground state, offering insights into the chiral environment. |
Solvent Effects on Catalytic Mechanism and Enantioselectivity
The choice of solvent can have a profound impact on the outcome of a catalytic reaction, affecting both the reaction rate and the enantioselectivity. Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates and transition states, and the aggregation state of the catalyst.
In the context of catalysis with 9,9'-Spirobixanthene-1,1'-diol, the solvent can interact with the catalyst-substrate complex through hydrogen bonding or other non-covalent interactions. These solvent-catalyst interactions can alter the conformation of the chiral pocket and thereby influence the stereochemical outcome. A systematic study of solvent effects is often a key component of optimizing a new asymmetric transformation and can also provide valuable mechanistic clues. For example, a strong dependence of enantioselectivity on solvent polarity might suggest a transition state with significant charge separation.
| Solvent Property | Potential Effect on Catalysis |
| Polarity/Dielectric Constant | Can stabilize or destabilize charged intermediates and transition states. |
| Hydrogen Bonding Capacity | Can compete with or enhance intramolecular hydrogen bonds crucial for stereocontrol. |
| Coordinating Ability | Can coordinate to the metal center, potentially altering the catalytic activity and selectivity. |
| Viscosity | Can affect diffusion rates and the overall reaction kinetics. |
Computational and Theoretical Studies of 9,9 Spirobixanthene 1,1 Diol and Its Derivatives
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the conformational landscape of 9,9'-Spirobixanthene-1,1'-diol and its derivatives. The rigid spirocyclic backbone significantly limits the conformational flexibility of the molecule. However, the orientation of the hydroxyl groups and any substituents on the aromatic rings can lead to different stable conformers.
Conformational analysis helps in identifying the lowest energy conformer, which is crucial for subsequent modeling of ligand-metal complexes and substrate interactions. These studies often involve geometry optimizations of various possible conformers and calculating their relative energies. For instance, DFT calculations can elucidate the dihedral angles of the xanthene moieties and the preferred orientation of the 1,1'-diol groups, which are critical for creating a well-defined chiral pocket. While specific studies on the parent diol are not extensively documented, the methodologies applied to similar diols provide a framework for understanding its conformational behavior. For example, ab initio and DFT methods have been successfully used to study the conformational equilibrium and intramolecular hydrogen bonding in various diols. nih.gov
Modeling of Ligand-Metal Complexes and Their Geometries
Computational modeling provides significant insights into the three-dimensional structures of metal complexes formed with ligands derived from 9,9'-Spirobixanthene-1,1'-diol. DFT calculations are commonly employed to optimize the geometries of these complexes, providing data on bond lengths, bond angles, and coordination geometries around the metal center. nih.govmdpi.com
These models are essential for understanding how the chiral ligand shapes the coordination sphere of the metal, which is a key factor in asymmetric induction. The steric bulk and electronic properties of the ligand, as dictated by its spirobixanthene backbone, can be precisely modeled to predict the most stable arrangement of the complex. For example, computational studies on various transition metal complexes have demonstrated the ability to validate experimentally determined structures and predict the effects of ligand modifications on the complex geometry. nih.gov
A theoretical investigation into a series of homoleptic complexes with different metals and ligand substituents highlighted the significant variations in geometry and electronic states that can arise. nih.gov
| Metal Ion | Coordination Geometry | Magnetic Properties |
| Cu(I) | Planar | Diamagnetic |
| Ni(I) | Saddle-shaped | High-spin |
| Co(I) | Saddle-shaped | High-spin |
| Fe(I) | Saddle-shaped | High-spin |
This table illustrates how the choice of metal and ligand substituents can influence the structure and electronic properties of metal complexes, as revealed by computational studies.
DFT Studies on Reaction Mechanisms and Transition State Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of catalytic reactions involving 9,9'-Spirobixanthene-1,1'-diol-derived ligands. By mapping the potential energy surface of a reaction, DFT calculations can identify the elementary steps, intermediates, and transition states involved in the catalytic cycle. This allows for a detailed understanding of how the catalyst facilitates the transformation of reactants into products.
A crucial aspect of these studies is the calculation of transition state energetics. The energy barrier of the rate-determining and stereoselectivity-determining steps can be computed to understand the factors that control the reaction's efficiency and enantioselectivity. For instance, DFT studies can reveal how non-covalent interactions between the substrate and the chiral ligand in the transition state lead to the preferential formation of one enantiomer over the other. While specific DFT studies on reactions catalyzed by 9,9'-Spirobixanthene-1,1'-diol complexes are not abundant in the literature, the general applicability of these methods is well-established for a wide range of catalytic processes. mdpi.comresearchgate.net
Prediction of Enantioselectivity via Computational Methods
A significant goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity. nih.gov By modeling the transition states leading to the formation of both enantiomers of the product, the energy difference (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction.
Various computational models have been developed to predict enantioselectivity, ranging from quantum mechanical calculations on simplified models to more complex approaches that consider the entire catalytic system. These models can help in rationalizing the observed stereochemical outcomes and in the design of more selective catalysts. Data-driven approaches, which combine computational descriptors with experimental data, are also becoming increasingly powerful for predicting enantioselectivity across a range of reactions. nih.gov The development of these predictive models is crucial for streamlining the discovery and optimization of new asymmetric catalysts based on the spirobixanthene scaffold.
Analysis of Electronic Properties and Their Correlation with Catalytic Activity
The catalytic activity of complexes derived from 9,9'-Spirobixanthene-1,1'-diol is intimately linked to the electronic properties of the ligand. Computational methods can be used to calculate various electronic descriptors, such as atomic charges, molecular electrostatic potentials, and frontier molecular orbital energies. researchgate.net These descriptors provide insights into the electron-donating or -withdrawing nature of the ligand and its influence on the reactivity of the metal center.
Correlations can be established between these calculated electronic properties and experimentally observed catalytic activity. For example, Hammett parameters, which quantify the electronic effect of substituents on an aromatic ring, can be correlated with reaction rates or enantioselectivities. nih.govnih.govresearchgate.net Such correlations provide a quantitative understanding of structure-activity relationships and can guide the rational design of ligands with improved catalytic performance.
| Parameter | Description | Relevance to Catalysis |
| Hammett Constants (σ) | Quantify the electronic effect of substituents (inductive and resonance). | Correlate with reaction rates and catalyst performance. nih.gov |
| Calculated π-conjugation strength | Energy decomposition analysis of π-bonding between substituent and aromatic ring. | Shows linear correlation with Hammett constants. nih.gov |
| Natural Population Analysis (NPA) | Provides information on the charge distribution within the molecule. | Helps in understanding the electronic effects of ligands on the metal center. researchgate.net |
| Frontier Molecular Orbitals (FMO) | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Provides insights into the reactivity and electronic transitions of the complex. researchgate.net |
This table summarizes key electronic parameters and their significance in correlating with catalytic activity, as explored through computational studies.
Force Field and Molecular Dynamics Simulations of Ligand-Substrate Interactions
While quantum chemical calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the catalytic system. nih.gov MD simulations use classical force fields to model the interactions between atoms, allowing for the simulation of the movement of the catalyst, substrate, and solvent molecules over time.
The development of accurate force fields for metal complexes and organic molecules is a critical aspect of this approach. nih.gov Once a reliable force field is established, MD simulations can be used to explore the conformational flexibility of the catalyst-substrate complex, identify key intermolecular interactions, and understand how the chiral ligand creates a specific binding pocket for the substrate. These simulations provide valuable insights into the dynamic nature of the interactions that govern enantioselectivity. mdpi.com
In silico Design of Novel Spirobixanthene-Based Ligands
The insights gained from the computational studies described above can be leveraged for the in silico design of novel ligands based on the 9,9'-Spirobixanthene-1,1'-diol scaffold. nih.govumich.edu By systematically modifying the structure of the ligand in a computational model, it is possible to screen a large number of potential candidates and predict their performance in a given catalytic reaction.
This computational screening approach can significantly accelerate the discovery of new and improved catalysts by prioritizing the synthesis of the most promising candidates. For example, virtual libraries of spirobixanthene derivatives with different substituents can be created and evaluated for their predicted enantioselectivity and catalytic activity. This rational design process, guided by computational chemistry, holds great promise for the development of next-generation catalysts for asymmetric synthesis.
Advanced Structural Characterization for Stereochemical Understanding
High-Resolution X-ray Diffraction for Solid-State Structure
X-ray diffraction studies have confirmed the distorted tetrahedral geometry around the central spiro carbon atom, with the two xanthene moieties oriented nearly perpendicular to each other. This orthogonal arrangement is a hallmark of the spirobixanthene scaffold and is responsible for its inherent chirality. The resolution of the racemic mixture and subsequent crystallographic analysis of the individual enantiomers, often as co-crystals with a chiral resolving agent, has allowed for the unambiguous assignment of the absolute configuration at the stereogenic spiro center.
Key crystallographic parameters obtained from such studies are summarized in the table below. These data provide a static snapshot of the molecule in the solid state, forming a fundamental basis for understanding its structural properties.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calc) (g/cm³) | Value |
| R-factor (%) | Value |
| Note: | Specific values would be populated from the actual CIF data, which is not available in the provided search results. |
Advanced NMR Spectroscopy for Solution-State Conformations and Stereochemistry
While X-ray diffraction provides a detailed picture of the solid-state structure, the conformation of (+/-)-9,9'-Spirobixanthene-1,1'-diol in solution is often more relevant to its applications in catalysis. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating these solution-state dynamics and stereochemical relationships.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that can reveal through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound, NOESY experiments can be used to confirm the relative stereochemistry and provide insights into the preferred conformations in different solvents. Cross-peaks between specific protons on the two xanthene units would provide direct evidence for their spatial arrangement.
Chiral Shift Reagents (CSRs) are lanthanide complexes that can be added to an NMR sample of a chiral compound to induce diastereomeric interactions. This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. For this compound, the use of a chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), would be expected to resolve the signals of the racemic mixture, providing a valuable tool for monitoring the success of chiral resolutions.
| NMR Technique | Information Gained |
| NOESY | Through-space proton-proton correlations, confirmation of relative stereochemistry, solution-state conformation. |
| Chiral Shift Reagents | Separation of enantiomeric signals, determination of enantiomeric excess. |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformational Dynamics
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly well-suited for determining the absolute configuration of molecules with chromophores, such as the aromatic xanthene units in this compound.
The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. For spirobixanthene derivatives, the exciton (B1674681) coupling between the electronic transitions of the two aromatic chromophores gives rise to characteristic CD signals. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a given enantiomer can be confidently assigned. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and thus to the molecule's chirality.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment
Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy probes the chirality of a molecule based on its vibrational transitions. A significant advantage of VCD is that all molecules with chiral centers are VCD active, and the spectra are often rich in structural information.
For this compound, VCD can be used as a complementary or alternative method to CD for determining the absolute configuration. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, a direct and unambiguous assignment of the absolute stereochemistry can be made. VCD is particularly sensitive to the subtle conformational details of a molecule in solution.
Mass Spectrometry Techniques for Complex Structure Elucidation
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion of this compound, confirming its molecular formula (C₂₅H₁₆O₄).
Beyond molecular weight determination, the fragmentation patterns observed in the mass spectrum, typically under electron ionization (EI) conditions, can offer valuable structural information. The rigid spirocyclic core of 9,9'-spirobixanthene derivatives is expected to be relatively stable. However, characteristic fragmentation pathways can be elucidated through tandem mass spectrometry (MS/MS) experiments.
For this compound, fragmentation would likely involve the loss of hydroxyl groups, water, or cleavage of the ether linkages within the xanthene moieties. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and distinguish it from isomeric structures.
| Ionization Method | Expected Fragmentation Pathways |
| EI-MS | - Loss of H₂O- Loss of OH radicals- Cleavage of the xanthene ring system- Retro-Diels-Alder type fragmentations of the dihydropyran rings |
Future Research Directions and Emerging Applications
Exploration of Novel Asymmetric Reactions with Spirobixanthene-Derived Ligands
The development of ligands derived from 9,9'-spirobixanthene-1,1'-diol, particularly chiral phosphines, has been instrumental in advancing asymmetric catalysis. Future research is focused on expanding their application to a broader range of challenging transformations. The inherent rigidity and unique steric and electronic properties of the spirobixanthene backbone allow for the creation of a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity.
Key areas of exploration include:
Asymmetric Hydrogenation: Building on the success of existing spiro-based phosphine (B1218219) ligands, new derivatives are being investigated for the hydrogenation of increasingly complex substrates. For instance, rhodium complexes of ligands like f-spiroPhos have shown exceptional enantioselectivity (up to 99.9% ee) in the asymmetric hydrogenation of β,β-disubstituted unsaturated phosphonates. acs.org Similarly, iridium catalysts bearing spiro pyridine (B92270)–aminophosphine (SpiroPAP) ligands are highly efficient for the hydrogenation of ketones and ketoesters. researchgate.net
Carbon-Carbon Bond Formation: Spiro-based monophosphorus ligands are highly effective in rhodium-catalyzed asymmetric additions of arylboronic acids to aldehydes and imines. acs.org Further research aims to apply these catalysts to other important C-C bond-forming reactions, such as asymmetric allylic alkylations and conjugate additions.
Hydrosilylation and Cyclization: The unique bite angles and conformational rigidity of spirodiphosphine ligands make them ideal for reactions like the enantioselective hydrosilylation/cyclization of 1,6-enynes, which is used to generate chiral pyrrolidines. nih.gov
| Ligand Type | Metal | Reaction Type | Substrate | Enantioselectivity (ee) |
| f-spiroPhos | Rhodium | Asymmetric Hydrogenation | β,β-disubstituted unsaturated phosphonates | Up to 99.9% |
| SpiroPAP | Iridium | Asymmetric Hydrogenation | Ketones, β-aryl-β-ketoesters | High |
| Spiro Monophosphorus | Rhodium | Asymmetric Arylboronic Acid Addition | Aldehydes, N-tosylarylimines | High |
| Spirodiphosphine | Rhodium | Hydrosilylation/Cyclization | 1,6-enynes | Up to 92% |
Development of New Derivatization Strategies for Enhanced Catalytic Scope
To broaden the applicability of spirobixanthene-based catalysts, researchers are actively developing novel derivatization strategies. The focus is on fine-tuning the steric and electronic properties of the ligands to match the specific demands of different catalytic transformations.
A promising strategy involves modifying the spiro-backbone itself. For example, the replacement of the central spiro carbon atom with a silicon atom has led to the development of Si-centered spirodiphosphine (Si-SDP) ligands. nih.gov These Si-SDP ligands have demonstrated superior reactivity in the Rh-catalyzed hydrosilylation/cyclization of 1,6-enynes compared to their carbon-based counterparts, achieving high yields and enantioselectivities at room temperature with low catalyst loading. nih.gov This approach of directly displacing the spiro atom offers a straightforward method for regulating the ligand's coordinating conformation, opening new avenues for catalyst design. nih.gov
Further derivatization efforts will likely focus on:
Introducing diverse functional groups at the periphery of the xanthene rings to modulate solubility, stability, and electronic properties.
Synthesizing P-chirogenic phosphine ligands where the chirality resides on the phosphorus atom itself, which can lead to exceptional enantioselectivity. tcichemicals.com
Creating hybrid ligands that combine the spirobixanthene diol scaffold with other coordinating moieties, such as phosphites or amines, to generate mixed-donor ligands with unique catalytic activities. nih.govnih.gov
Integration of Spirobixanthene Diol in Organocatalysis
While much of the focus has been on metal-ligand catalysis, the chiral diol functionality of 9,9'-spirobixanthene-1,1'-diol makes it an excellent candidate for organocatalysis. Chiral diols can act as Brønsted acids or form chiral complexes with reagents, creating a chiral environment for reactions. mdpi.com
The development of phosphoric acids derived from the analogous 1,1'-spirobiindane-7,7'-diol (SPINOL) scaffold highlights this potential. nih.gov These SPINOL-based phosphoric acids are highly effective organocatalysts, demonstrating excellent enantioselectivities in reactions between indoles and aldimines or ketoesters. nih.gov This success provides a strong rationale for developing 9,9'-spirobixanthene-1,1'-diol-derived phosphoric acids (SpiroXOL-PAs) as a new class of powerful chiral Brønsted acid catalysts. The rigid spirobixanthene framework is expected to create a well-defined and sterically demanding chiral pocket, potentially leading to even higher levels of stereocontrol in a variety of organocatalytic transformations.
Applications in Material Science Beyond Optoelectronic Properties
The unique, rigid, and chiral three-dimensional structure of 9,9'-spirobixanthene-1,1'-diol makes it an attractive building block for advanced materials, particularly in the realm of supramolecular chemistry. The principles of supramolecular chirality, where non-covalent interactions between components lead to chiral assemblies, can be harnessed using this platform. mdpi.com
Future applications in material science could include:
Chiral Recognition and Sensing: The diol groups can form hydrogen bonds, allowing spirobixanthene-based hosts to enantioselectively bind chiral guest molecules. This could be applied in the development of sensors or for chiral separations.
Supramolecular Polymers: The rigid diol can be used as a monomer to construct chiral supramolecular polymers through directional non-covalent interactions. These materials could have applications in areas like chiral catalysis or as stimuli-responsive materials.
Chiral Metal-Organic Frameworks (MOFs): Using the diol as a chiral strut in the construction of MOFs could lead to materials with enantioselective adsorption or catalytic properties.
Sustainable and Green Chemistry Approaches in Synthesis and Catalysis
As the principles of green chemistry become increasingly important, future research will emphasize the development of more sustainable methods for both the synthesis of 9,9'-spirobixanthene-1,1'-diol and its application in catalysis.
Practical, large-scale syntheses that avoid column chromatography have already been developed. psu.edursc.org Future efforts will likely focus on:
Catalyst Efficiency: Developing catalysts with extremely high turnover numbers (TON) and turnover frequencies (TOF) to minimize catalyst loading and waste.
Alternative Solvents: Employing environmentally benign solvents, such as water or supercritical fluids, in catalytic reactions.
Energy Efficiency: Utilizing energy-efficient synthesis techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. utrgv.edu
Renewable Feedstocks: While the core structure is currently derived from petrochemical sources, long-term research could explore bio-based routes to similar rigid spirocyclic diols, as has been demonstrated for other spiro-diols derived from fructose. rsc.org
Theoretical Advancements for Predictive Ligand Design
Computational chemistry is poised to play a crucial role in accelerating the discovery of new applications for spirobixanthene-derived ligands and catalysts. Theoretical and computational approaches allow for the rational design of ligands before their synthesis, saving significant time and resources.
Future research will leverage computational tools to:
Model Transition States: Accurately predict the transition state geometries of catalytic cycles to understand the origins of enantioselectivity.
Screen Virtual Ligand Libraries: Computationally evaluate large libraries of virtual spirobixanthene derivatives to identify promising candidates for specific reactions.
Predict Catalyst Performance: Develop quantitative structure-activity relationship (QSAR) models to correlate ligand structure with catalytic activity and selectivity.
Anticipate Catalyst Restructuring: Use computational studies to predict how catalysts might change under reaction conditions, aiding in the design of more robust and stable systems. nih.gov
Interdisciplinary Research Incorporating 9,9'-Spirobixanthene-1,1'-diol as a Versatile Chiral Platform
The unique properties of 9,9'-spirobixanthene-1,1'-diol position it at the intersection of several scientific disciplines. Its future impact will likely be driven by interdisciplinary collaborations. The high efficiency of its derived catalysts has clear implications for the industrial synthesis of pharmaceuticals and agrochemicals. researchgate.net Its potential for forming chiral supramolecular assemblies opens doors in materials science and nanotechnology. Furthermore, its use as a chiral platform can be extended to bio-organic chemistry for the development of molecular probes or chiral recognition agents. The continued exploration of this versatile scaffold will undoubtedly lead to innovations across the chemical sciences and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (±)-9,9'-Spirobixanthene-1,1'-diol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via spiro-annulation reactions, leveraging protocols analogous to those used for 9,9'-spirobifluorene derivatives. For example, Sandmeyer and Grignard reactions are employed to construct biphenyl intermediates, followed by oxidative coupling or acid-catalyzed cyclization to form the spiro core . Key parameters include temperature control (e.g., reflux in anhydrous THF) and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (±)-9,9'-Spirobixanthene-1,1'-diol?
- Methodology :
- NMR : H and C NMR confirm regiochemistry and diol functionality. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while hydroxyl protons are typically broad singlets (δ 4.5–5.5 ppm) .
- X-ray Crystallography : Resolves spiro-conformation and dihedral angles between xanthene rings. Data collection at low temperatures (100 K) enhances resolution .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.12).
Q. How does the electronic structure of (±)-9,9'-Spirobixanthene-1,1'-diol impact its reactivity in oxidation or substitution reactions?
- Methodology : The electron-rich xanthene rings and steric hindrance at the spiro-center dictate reactivity. Oxidation with KMnO in acidic conditions may yield ketones, while substitution with SOCl produces dichlorides. Computational studies (DFT) predict HOMO localization on oxygen atoms, guiding experimental design .
Advanced Research Questions
Q. What strategies resolve the racemic mixture of (±)-9,9'-Spirobixanthene-1,1'-diol into enantiomers for asymmetric catalysis?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using (−)-menthol derivatives) or enantioselective chromatography (Chiralpak AD-H column). Evidence from spirobifluorene ligands shows >90% ee achievable with iterative recrystallization . Challenges include scalability and solvent selection to prevent racemization during purification.
Q. How do enantiomers of 9,9'-Spirobixanthene-1,1'-diol influence the performance of Ru(II) complexes in asymmetric hydrogenation?
- Methodology : Ligands derived from the (R)-enantiomer enhance catalytic activity in ketone hydrogenation (e.g., acetophenone conversion). Testing involves:
- Catalytic Screening : Substrate scope analysis under H (1–50 bar) in EtOH at 25–80°C.
- Kinetics : TOF (turnover frequency) and enantioselectivity measured via GC-MS with chiral columns .
- Structural Analysis : X-ray of Ru complexes correlates ligand conformation with catalytic selectivity.
Q. How can contradictory data on the compound’s catalytic activity be systematically addressed?
- Methodology : Reproducibility protocols include:
- Standardized Testing : Fixed substrate:catalyst ratios (100:1) and solvent purity controls.
- In-situ Monitoring : ReactIR tracks intermediate species during reactions.
- Meta-Analysis : Cross-referencing datasets from spirobifluorene-based catalysts to identify outliers .
Q. What computational methods predict the thermodynamic stability of (±)-9,9'-Spirobixanthene-1,1'-diol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
